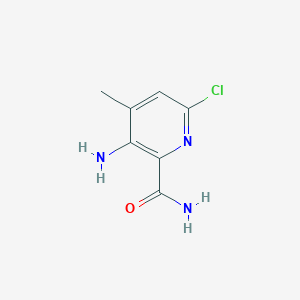
3-Amino-6-chloro-4-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-chloro-4-methylpyridine-2-carboxamide is an organic compound belonging to the pyridine family. It features a chlorine atom at the 6-position, a methyl group at the 4-position, an amino group at the 3-position, and a carboxamide group at the 2-position of the pyridine ring. This compound is known for its versatility and is used in various fields, including pharmaceutical chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Several methods have been reported for the synthesis of 3-Amino-6-chloro-4-methylpyridine-2-carboxamide. One common method involves the condensation of 4,4-dimethoxyl-2-butanone and cyanoacetamide, followed by cyclization, chlorination, and hydrolysis . Another method includes the reduction of 2-chloro-4-methyl-3-nitropyridine . The reaction conditions typically involve the use of catalysts such as ammonium acetate and acetic acid .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out using scalable processes. These processes may involve the use of raw materials like malononitrile and 4,4-dimethoxyl-2-butanone, with successive cyclization, chlorination, hydrolysis, and Hofmann condensation . The overall yield of these processes can vary, but efforts are made to optimize the conditions to achieve higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-6-chloro-4-methylpyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using reagents like hydrogen gas in the presence of catalysts.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like Rh/C or SnCl4/HCl, and chlorinating agents like POCl3 and PCl5 . The reaction conditions vary depending on the desired product and the type of reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, chlorination of 2-hydroxy-4-methyl-3-nitropyridine can yield 2-chloro-3-amino-4-methylpyridine .
Wissenschaftliche Forschungsanwendungen
3-Amino-6-chloro-4-methylpyridine-2-carboxamide has several scientific research applications, including:
Pharmaceutical Chemistry: It serves as a key intermediate in the synthesis of drugs like nevirapine, which is used for the treatment of HIV/AIDS.
Oncology Research: The compound is used in the synthesis of pyrazolopyridine derivatives for breast cancer therapy.
Materials Science: It can be used as a component in functional polymers or as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 3-Amino-6-chloro-4-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, the compound may act by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
2-Chloro-3-amino-4-methylpyridine: This compound is structurally similar and is also used as an intermediate in drug synthesis.
2-Hydroxy-3-cyano-6-methylpyridine: Another structurally related compound with similar reactivity.
Uniqueness
3-Amino-6-chloro-4-methylpyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H8ClN3O |
|---|---|
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
3-amino-6-chloro-4-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H8ClN3O/c1-3-2-4(8)11-6(5(3)9)7(10)12/h2H,9H2,1H3,(H2,10,12) |
InChI-Schlüssel |
HCQMBABGHMBOBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1N)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B13892367.png)
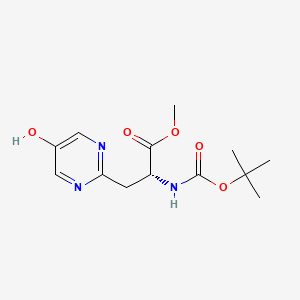
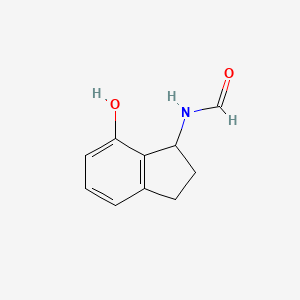
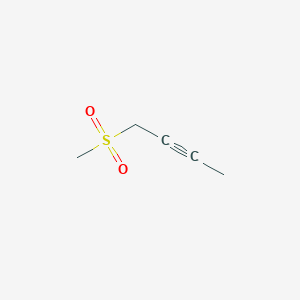
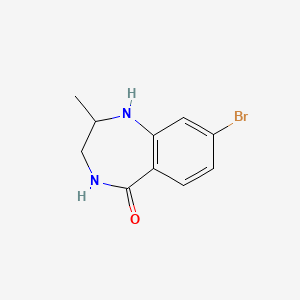
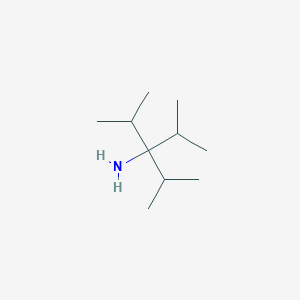
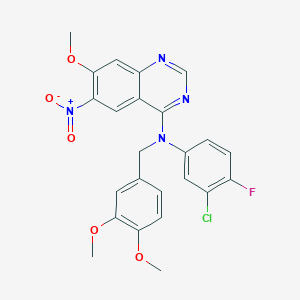

![cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B13892444.png)
![3-[3-(Aminomethyl)phenyl]propan-1-amine](/img/structure/B13892446.png)
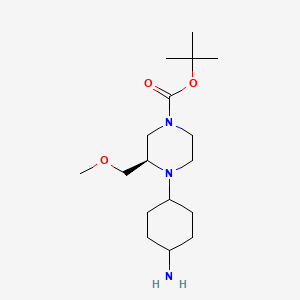
![Ethyl 1-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13892458.png)
![3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13892465.png)
![2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine 2hcl](/img/structure/B13892478.png)
